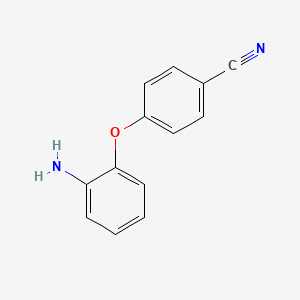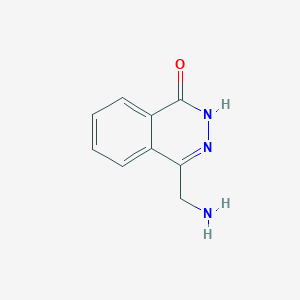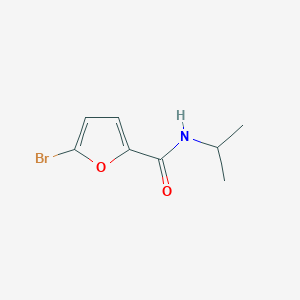![molecular formula C13H10N2O3S B1270577 3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid CAS No. 462068-01-5](/img/structure/B1270577.png)
3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thieno[2,3-b]quinoline derivatives, including 3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid, involves condensation reactions, cyclization, and functional group modifications. For instance, thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters have been synthesized through condensation of 2-chloro-3-formyl quinolines with thioglycolic acid/alkyl esters under microwave irradiation, demonstrating a method for introducing the carboxylic acid group and methoxy substitution on the quinoline ring (Raghavendra, Naik, & Sherigara, 2006).
Molecular Structure Analysis
The molecular structure of 3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid is characterized by the presence of a thieno[2,3-b]quinoline core, with an amino group at the 3-position, a methoxy group at the 7-position, and a carboxylic acid group at the 2-position. This structure contributes to its chemical reactivity and biological activity. Structural elucidation techniques such as NMR, IR, and mass spectrometry are typically used to confirm the identity and purity of synthesized compounds (Besharati-Seidani et al., 2016).
Chemical Reactions and Properties
3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid can undergo various chemical reactions, including cyclization, acylation, and substitution reactions, due to the reactive sites present in its structure. These reactions are essential for modifying the compound to enhance its biological activity or to introduce new functional groups for further chemical transformations. The presence of the amino and carboxylic acid groups allows for the formation of salts and derivatives under different reaction conditions (Bakhite, 1992).
科学的研究の応用
Synthesis and Antibacterial Activity : A study by Raghavendra, Naik, and Sherigara (2006) reported the microwave-induced synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters, including compounds similar to 3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid. They also evaluated the antibacterial activity of these compounds (Raghavendra, Naik, & Sherigara, 2006).
Antiallergy Agents : Althuis et al. (1980) investigated a series of quinoline-2-carboxylic acid derivatives for their antiallergy activity. They found that certain derivatives, particularly those with a carboxylic acid moiety at the 2 position, showed significant activity in this regard (Althuis et al., 1980).
Synthesis and Chemical Reactions : Bakhite (1992) explored the synthesis and reactions of various 3-Amino-2-substituted Thieno[2,3-b]quinolines, which are closely related to the compound . This study highlighted the potential for creating a range of derivatives with diverse properties (Bakhite, 1992).
Novel Heterocyclic Derivatives Synthesis : A study by Awad, Abdel-rahman, and Bakhite (1991) focused on synthesizing novel heterocyclic derivatives of thieno[2,3-b]quinoline, which could have implications for the development of new compounds with various applications (Awad, Abdel-rahman, & Bakhite, 1991).
Photobiological Studies : Fossa et al. (2002) conducted photobiological studies on furo and thienoquinolinones, examining their antiproliferative activity and potential as photochemotherapeutic agents. This research indicates a possible therapeutic application in treating certain conditions (Fossa et al., 2002).
Antitubercular Agents : Karkara et al. (2020) designed and synthesized quinoline derivatives as potential anti-tubercular agents. This study highlights the therapeutic potential of such compounds in treating tuberculosis (Karkara, Mishra, Singh, & Panda, 2020).
Cytotoxic Activity and Molecular Docking Studies : Bhatt, Agrawal, and Patel (2015) investigated amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives for their cytotoxic activity and conducted molecular docking studies to explore their potential as anticancer agents (Bhatt, Agrawal, & Patel, 2015).
特性
IUPAC Name |
3-amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-18-7-3-2-6-4-8-10(14)11(13(16)17)19-12(8)15-9(6)5-7/h2-5H,14H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIPQJNSZCRUCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC3=C(C=C2C=C1)C(=C(S3)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)
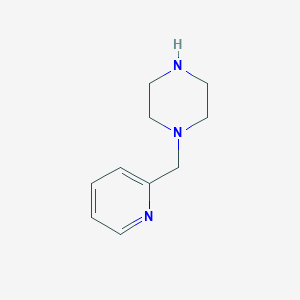

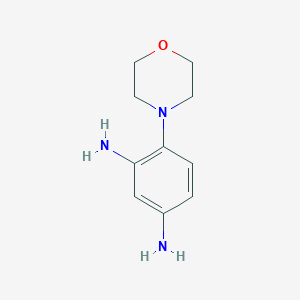
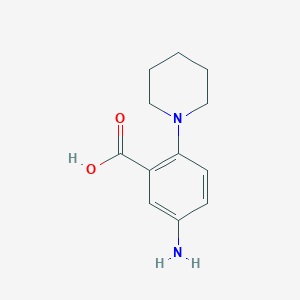
![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)
